5-[(5-Methoxycarbonyl-1-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Overview
Description
5-[(5-Methoxycarbonyl-1-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two pyrazole rings, each substituted with a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Methoxycarbonyl-1-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives with methoxycarbonyl and carboxylic acid functional groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Methoxycarbonyl-1-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols.
Scientific Research Applications
5-[(5-Methoxycarbonyl-1-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Research may explore its potential as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(5-Methoxycarbonyl-1-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 5-(methoxycarbonyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-[(5-Methoxycarbonyl-1-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid is unique due to the presence of two pyrazole rings with specific substitutions. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(5-methoxycarbonyl-1-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c1-16-8(6(4-13-16)11(19)20)10(18)15-7-5-14-17(2)9(7)12(21)22-3/h4-5H,1-3H3,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDUPMBMHYLGSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=C(N(N=C2)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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